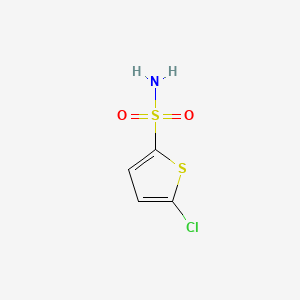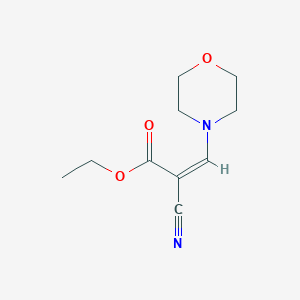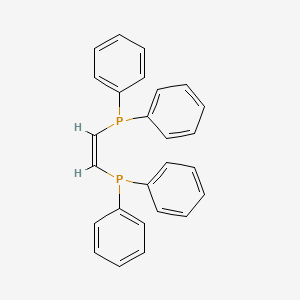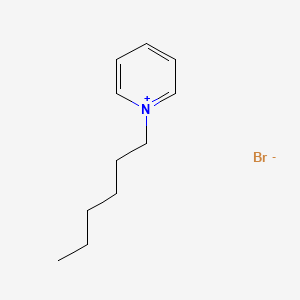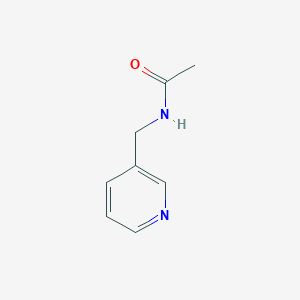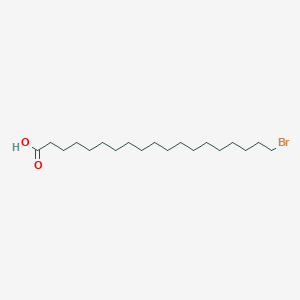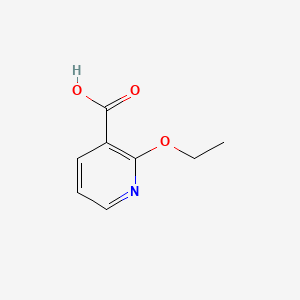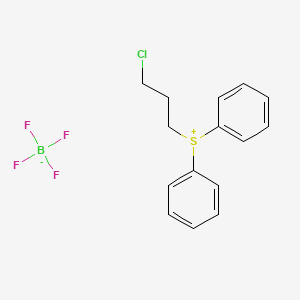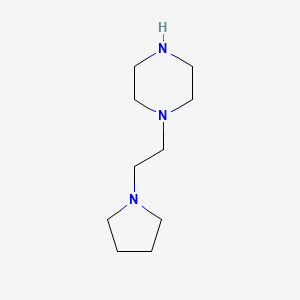
1,8-Divinylperfluorooctane
Descripción general
Descripción
1,8-Divinylperfluorooctane is a fluorinated organic compound with the molecular formula C12H6F16. It is a clear liquid with a boiling point of 115-117°C and a density of 1.82 g/cm³ at room temperature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,8-Divinylperfluorooctane can be synthesized through a series of fluorination and vinylation reactionsThe reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the fluorinated intermediates .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the environmental impact of fluorinated by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Divinylperfluorooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, resulting in a fully saturated perfluorooctane.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles, leading to the formation of various substituted perfluorooctane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctane.
Substitution: Substituted perfluorooctane derivatives.
Aplicaciones Científicas De Investigación
1,8-Divinylperfluorooctane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its chemical stability and unique surface properties
Mecanismo De Acción
The mechanism of action of 1,8-Divinylperfluorooctane involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. In biological systems, it can act as a contrast agent by enhancing the visibility of certain tissues or structures in imaging techniques .
Comparación Con Compuestos Similares
1,8-Divinylperfluorooctane can be compared with other similar compounds, such as:
Perfluorooctane: A fully fluorinated compound without vinyl groups, used in similar applications but with different reactivity.
Perfluorohexyloctane: A semifluorinated alkane with different physical properties and applications.
Perfluorooctanoic acid: A perfluorinated carboxylic acid with distinct chemical and toxicological properties
Uniqueness: this compound’s uniqueness lies in its vinyl groups, which provide additional reactivity and versatility in chemical reactions compared to fully fluorinated compounds. This makes it a valuable compound for specialized applications in various fields .
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluorododeca-1,11-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F16/c1-3-5(13,14)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLUWYULIBMDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371872 | |
| Record name | 1,8-Divinylperfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35192-44-0 | |
| Record name | 1,8-Divinylperfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,11-Dodecadiene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


